molecular formula C9H9NO B1592824 7-Methylisoindolin-1-one CAS No. 65399-02-2

7-Methylisoindolin-1-one

Cat. No.: B1592824
CAS No.: 65399-02-2
M. Wt: 147.17 g/mol
InChI Key: QUTSDZPSPCZXQP-UHFFFAOYSA-N
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Description

7-Methylisoindolin-1-one is a heterocyclic organic compound that belongs to the isoindolinone family. This compound is characterized by a fused benzopyrrole ring system, which is a regioisomer of the indole heterocycle. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzamide with a suitable reagent to induce cyclization, forming the isoindolinone ring. The reaction conditions often involve the use of catalysts such as palladium or copper, and the process may be carried out under reflux conditions in solvents like toluene or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Methylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as isoindoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindolinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications.

Scientific Research Applications

7-Methylisoindolin-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indole: A structurally related compound with a benzopyrrole ring system.

    Isoindole: Another regioisomer of indole with similar chemical properties.

    Indoline: The fully reduced form of indole, which shares some reactivity patterns with isoindolinones.

Uniqueness: 7-Methylisoindolin-1-one is unique due to its specific substitution pattern and the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted modifications and the development of specialized derivatives for various applications.

Properties

IUPAC Name

7-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTSDZPSPCZXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622225
Record name 7-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65399-02-2
Record name 2,3-Dihydro-7-methyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65399-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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